Product packaging for 4,7-Dichloro-2,3-dihydro-1H-indole(Cat. No.:)

4,7-Dichloro-2,3-dihydro-1H-indole

Cat. No.: B13282397
M. Wt: 188.05 g/mol
InChI Key: DCKDGTAZXHOJRS-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-indole is a versatile dihydroindole derivative serving as a key synthetic intermediate in organic and medicinal chemistry research . The dihydroindole scaffold is a privileged structure in drug discovery, and this particular compound, with chlorine substituents at the 4 and 7 positions, is a valuable precursor for synthesizing more complex heterocyclic systems . Researchers utilize this scaffold in the development of novel compounds with potential neuroprotective, antioxidant, and anticancer properties, as the saturated 2,3-bond allows for strategic functionalization not possible with the parent indole . The compound can be used to build tricyclic structures like oxazinoindoles, which are of significant interest for their biological activities, including potential antidepressant and antitumor effects . Furthermore, its structure makes it a candidate for creating analogs of endogenous bio-active molecules and for exploring structure-activity relationships in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2N B13282397 4,7-Dichloro-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4,7-dichloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2

InChI Key

DCKDGTAZXHOJRS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,7 Dichloro 2,3 Dihydro 1h Indole and Its Derivatives

Conventional Synthetic Routes to Indolines and Dichloroindolines

Fischer Indole (B1671886) Synthesis and its Adaptations for Indoline (B122111) Precursors

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. byjus.comwikipedia.org The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com While the primary product is an indole, adaptations of this method can furnish indoline precursors.

The classic Fischer indole synthesis can be modified to yield indolines. For instance, the choice of starting materials and reaction conditions can influence the final product. The synthesis of N-aryl benzophenone (B1666685) hydrazones, which are precursors for the Fischer indole synthesis, can be achieved via a palladium-catalyzed cross-coupling reaction. rsc.org

A notable application of the Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine (B124118) with a carbonyl compound under acidic conditions. wikipedia.org This reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like boron trifluoride and zinc chloride. wikipedia.orgrsc.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.org

While direct synthesis of 4,7-dichloroindoline via the Fischer indole synthesis is not extensively documented, the synthesis of related dichloroindoles, such as 5,7-dichloroindole, has been achieved using the Bartoli indole synthesis, a variation of the Fischer method. nih.gov This suggests the potential for adapting the Fischer synthesis for the preparation of 4,7-dichloroindoline by using the appropriately substituted 2,5-dichlorophenylhydrazine (B1582824) as a starting material.

Reductive Cyclization Strategies for Dihydroindoles

Reductive cyclization of nitroarenes represents a powerful strategy for the synthesis of N-heterocycles, including indolines. nih.gov This approach often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

A common method involves the reductive cyclization of o-nitrostyrenes to indoles, which can then be reduced to indolines. The use of carbon monoxide as a reducing agent is appealing due to its atom efficiency, though the need for pressurized CO can be a drawback. mdpi.com To circumvent this, formate (B1220265) esters, particularly aryl formates, have been successfully employed as CO surrogates in palladium-catalyzed reductive cyclizations. mdpi.comrwth-aachen.de

Titanium(III) chloride-mediated reductive cyclization of nitroarylketones is another well-established method for constructing N-heterocycles. nih.gov This process reduces the nitro group to an amine, which then participates in cyclization. nih.gov Similarly, dissolving metal reductions, such as with iron in acetic acid, provide a mild and selective means of reducing nitroaromatics to anilines, which can then undergo intramolecular reactions to form indolines. mdpi.com

For the specific synthesis of 4,7-dichloro-2,3-dihydro-1H-indole, a potential route would involve the reductive cyclization of a suitably substituted precursor, such as a 1,4-dichloro-2-nitro-3-(2-haloethyl)benzene. The choice of reducing agent and reaction conditions would be critical to achieve the desired cyclization and avoid unwanted side reactions.

Palladium-Catalyzed Annulation and Functionalization Approaches

Palladium catalysis has emerged as a versatile tool for the synthesis of indolines through various annulation and functionalization strategies. rsc.orgacs.org These methods often offer high efficiency and functional group tolerance. rsc.org

One approach involves the palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds. acs.org In this reaction, a palladacycle is formed from a starting material like 1-(tert-butyl)-2-iodobenzene, which then reacts with a nitrogen source to form the indoline ring. acs.org Another strategy is the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, which allows for the direct use of a hydroxyl group as a leaving group under mild conditions. rsc.org

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as Catellani-type reactions, has been effectively used for the synthesis of indoles and indolines. nih.gov This method facilitates the vicinal difunctionalization of an aryl halide and its ortho-C─H bond. nih.gov Additionally, palladium-catalyzed intramolecular C─H bond amination of N-acetyl 2-aminobiphenyls has been developed for the synthesis of carbazoles, a reaction that can be adapted for indoline synthesis. nih.gov

The synthesis of 2,3-disubstituted indoles can be achieved through the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a palladium catalyst. rsc.org Furthermore, palladium-catalyzed C7-acetoxylation of indolines using various N-acyl directing groups has been demonstrated, showcasing the ability to functionalize the indoline core at a specific position. nih.gov

Vilsmeier Reagent-Mediated Syntheses for Indoline Derivatives

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irwikipedia.orgorganic-chemistry.org This reaction can also be employed in the synthesis of heterocyclic systems. sid.irsemanticscholar.org

The Vilsmeier reagent, an iminium cation of the formula [(CH₃)₂N=CHCl]⁺, acts as an electrophile. wikipedia.org While direct synthesis of 4,7-dichloroindoline using the Vilsmeier reagent is not a standard procedure, the reagent is instrumental in creating precursors for various heterocyclic compounds. For instance, the reaction of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent leads to the formation of benzo[g]indol-2-ylidene-malondialdehydes, which can be further reacted to form pyrazole (B372694) derivatives. orgchemres.org

In some cases, the Vilsmeier reaction can lead to cyclization. For example, the Vilsmeier-Haack cyclisation of N-arylacetamides can produce 2-chloro-3-formylquinolines. This demonstrates the potential of the Vilsmeier reagent to facilitate ring-forming reactions, which could be conceptually applied to the synthesis of indoline derivatives from appropriately substituted anilines. A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering a more efficient route for formylation. acs.org

Titanocene(III)-Catalyzed Formation of Indolines

Titanocene(III)-catalyzed reactions provide a unique pathway for the formation of indolines, particularly 3,3-disubstituted indolines. nih.govnih.gov This methodology involves the reductive cyclization of epoxides tethered to substituted anilines. nih.gov

The reaction is catalyzed by a small amount of titanocene(III) chloride, generated in situ from titanocene (B72419) dichloride and a stoichiometric amount of a reducing agent like manganese metal. nih.govnih.gov The proposed mechanism involves the formation of a β-titanoxy radical, which then undergoes a reversible cyclization onto the aromatic ring to form a cyclohexadienyl radical intermediate. nih.gov Subsequent oxidation and proton loss yield the indoline product. nih.gov This method has been shown to tolerate a range of substituents on the aromatic ring. nih.gov

A related approach utilizes a titanocene-stabilized benzyne (B1209423) complex which undergoes intermolecular insertion reactions with an olefin, followed by a palladium-catalyzed aryl amination to construct the indoline skeleton. acs.org This method is advantageous as it uses the air- and moisture-stable reagent titanocene dichloride. acs.org

Metal-Free and Organocatalytic Methods for Dihydroindole Scaffolds

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of dihydroindoles to avoid the use of potentially toxic and expensive transition metals. acs.orgacs.org

One such metal-free approach involves the reaction of 2- or 3-chlorostyrene (B1584043) with aliphatic or aromatic amines in the presence of potassium tert-butoxide. acs.orgacs.org This base-mediated domino reaction proceeds via an aryne intermediate, leading to the formation of N-substituted 2,3-dihydroindoles in good yields. acs.orgacs.org These dihydroindoles can then be oxidized to the corresponding indoles if desired. acs.orgacs.org

Organocatalysis offers another powerful strategy for the enantioselective synthesis of dihydroindole derivatives. For example, the Friedel-Crafts alkylation of 4,7-dihydroindoles with α,β-unsaturated aldehydes, promoted by a diphenylprolinol ether, affords 2-substituted 4,7-dihydroindoles with high yields and enantioselectivities. acs.org These products can be subsequently oxidized to optically active 2-substituted indoles. acs.org Additionally, organocatalytic methods have been developed for the synthesis of dihydrofuran-spirooxindoles from dioxindoles and benzylidene malononitriles. rsc.org

The development of metal-free synthetic routes also includes tandem oxidative cycloadditions. For instance, the synthesis of indolopyrans has been achieved through a C-C radical-radical cross-coupling under metal-free conditions. nih.gov

Green Chemistry Approaches in Dihydroindole Synthesis

The synthesis of the indoline scaffold, a key component in many biologically active compounds, has traditionally involved methods that are often not environmentally friendly. nih.gov However, the push towards sustainable chemistry has led to the development of greener alternatives for the synthesis of dihydroindoles. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsciforum.net This technique has been successfully applied to various indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov The rapid heating and potential for solvent-free conditions make MAOS an attractive green alternative. sciforum.netorganic-chemistry.org

In the context of dihydroindole synthesis, microwave irradiation can facilitate the reduction of indoles or the cyclization of appropriate precursors. For instance, the dehydrogenative aromatization of an oxoindole to a hydroxyindole has been achieved with good yields within minutes using focused microwave irradiation. actascientific.com This highlights the potential for significant time and energy savings. actascientific.com The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has also been accomplished using both conventional and microwave irradiation methods, with the latter often providing advantages in terms of reaction time and efficiency. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives

Entry Method Reaction Time Yield (%)
1 Conventional 8-12 h 80-92
2 Microwave 10-15 min 85-96

Data derived from a study on the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives. nih.gov

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govyoutube.com They can act as both solvents and catalysts in organic reactions. nih.govresearchgate.net The unique properties of ILs, such as their tunable polarity and acidity, can be exploited to enhance reaction rates and selectivities in dihydroindole synthesis. researchgate.netyoutube.com

The use of ionic liquids can facilitate reactions such as the Knoevenagel condensation and esterification, which can be steps in the synthesis of indole derivatives. nih.gov For example, a cyclic guanidinium (B1211019) lactate (B86563) ionic liquid has been used as a medium for the Knoevenagel condensation, achieving high yields in a short time at room temperature. nih.gov Brønsted acidic ionic liquids have also been shown to be effective catalysts for reactions involving indoles, such as tandem trimerization, often under solvent-free conditions. researchgate.net The ability to design "task-specific" ionic liquids allows for the optimization of reaction conditions for specific transformations. youtube.com

Water as a Sustainable Solvent in Indoline Synthesis

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netnih.gov While many organic compounds have low solubility in water, performing reactions "on water" (in a heterogeneous mixture) can lead to significant rate enhancements and improved selectivities. nih.gov

A notable example is the heterogeneous catalytic hydrogenation of unprotected indoles to indolines in water. nih.gov This method utilizes a Pt/C catalyst and a Brønsted acid like p-toluenesulfonic acid to achieve excellent yields of various substituted indolines at room temperature and moderate hydrogen pressure. nih.gov This approach overcomes the long-standing challenge of indole hydrogenation, which is often plagued by catalyst poisoning and over-reduction. nih.gov The use of water as a solvent not only makes the process more sustainable but also simplifies product isolation. nih.govgoogle.com

Table 2: Hydrogenation of Indoles to Indolines in Water

Substrate (Indole) Product (Indoline) Yield (%)
Indole Indoline 99
5-Methoxyindole 5-Methoxyindoline 98
5-Nitroindole 5-Nitroindoline 96

Data derived from a study on heterogeneous catalytic hydrogenation in water. nih.gov

Solvent-Free and Catalyst-Free Reaction Conditions

Eliminating both solvents and catalysts from a reaction represents a significant step towards achieving the ideals of green chemistry. Solvent-free reactions, also known as solid-state reactions, can lead to reduced waste, lower costs, and simplified purification procedures. rsc.orgresearchgate.net

The synthesis of highly functionalized benzazepines through the ring expansion of substituted indoles with dialkylacetylenedicarboxylates has been successfully carried out under thermal, solvent-free, and catalyst-free conditions, affording products in very good yields. rsc.orgresearchgate.net Similarly, the Bischler indole synthesis has been adapted to a microwave-assisted, solvent-free process, providing a mild and environmentally friendly method for the synthesis of 2-arylindoles. organic-chemistry.org In some cases, reactions can be promoted simply by grinding the reactants together, as demonstrated in certain Friedel–Crafts reactions between aldehydes and indoles. beilstein-journals.org

Application of Nanocatalysts for Enhanced Efficiency

Nanocatalysts offer several advantages in organic synthesis, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. nih.gov Their use can result in milder reaction conditions, shorter reaction times, and easier catalyst recovery and reuse, all of which are principles of green chemistry. beilstein-journals.org

In the context of indole chemistry, various nanocatalysts have been developed for reactions such as the synthesis of bis(indolyl)methanes. beilstein-journals.org For example, Fe3O4 nanoparticles functionalized with 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMTA) coated on silica (B1680970) have been used as an efficient and recoverable catalyst for the reaction of indoles with aldehydes under solvent-free conditions. beilstein-journals.org Phytosynthesis, the use of plant extracts for the synthesis of nanoparticles, offers an even greener route to these catalysts. nih.gov

Reactivity and Functionalization of 4,7 Dichloro 2,3 Dihydro 1h Indole Systems

Regioselective Functionalization of the Dihydroindole Ring

The selective introduction of functional groups at specific positions of the dihydroindole ring is a key challenge and a significant area of research. The electronic and steric properties of the existing chloro substituents play a crucial role in directing incoming reagents to particular sites.

C-H Activation and Olefination Reactions at Specific Positions (e.g., C-5, C-7)

The direct functionalization of C-H bonds is an atom-economical and efficient strategy for modifying complex molecules. nih.gov In the context of indoline (B122111) systems, significant progress has been made in achieving regioselective C-H activation, particularly at the C-5 and C-7 positions. researchgate.netrsc.org

Transition metal catalysis, often employing palladium or rhodium, has been instrumental in these transformations. rsc.orgnih.gov The use of directing groups attached to the nitrogen atom can effectively guide the metal catalyst to a specific C-H bond, enabling selective functionalization. acs.orgnih.govresearchgate.net For instance, the installation of a pivaloyl group on the indole (B1671886) nitrogen has been shown to direct arylation to the C-7 position. nih.gov Similarly, other directing groups have facilitated olefination and other coupling reactions at both the C-5 and C-7 positions of the indoline core. researchgate.netrsc.org

Recent advancements have also focused on directing-group-free approaches. The use of specific ligands, such as S,O-ligands in palladium catalysis, has enabled the highly selective olefination of indolines at the C-5 position under mild conditions. researchgate.net These methods are particularly valuable as they avoid the additional steps of installing and removing a directing group. The development of such reactions provides a powerful toolkit for the late-stage functionalization of indoline-based natural products and other biologically active molecules. researchgate.net

Table 1: Examples of C-H Olefination Reactions on Indoline Systems

Catalyst/LigandDirecting GroupPosition of OlefinationReference
Palladium/S,O-LigandNoneC-5 researchgate.net
Rhodium(III)PivaloylC-7 nih.gov
PalladiumN-P(O)tBu2C-7 nih.gov

Halogenation and Chlorooxidation Reactions on Indole and Indoline Scaffolds

Halogenated indoles and indolines are valuable synthetic intermediates, serving as precursors for a wide range of cross-coupling reactions. researchgate.net The introduction of additional halogen atoms onto the 4,7-dichloro-2,3-dihydro-1H-indole scaffold can be achieved through various methods.

Electrophilic halogenating agents such as N-halosuccinimides (NXS) are commonly employed for the halogenation of indole and indoline derivatives. researchgate.net The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. For instance, in indole systems, halogenation often occurs preferentially at the C-3 position due to the high electron density of the pyrrole (B145914) ring. mdpi.com However, the presence of the two chlorine atoms in this compound would deactivate the benzene (B151609) ring towards further electrophilic substitution.

Biocatalytic methods using halogenase enzymes have emerged as an environmentally friendly alternative for the selective halogenation of indoles. nih.gov These enzymatic reactions often exhibit high regioselectivity and can be performed under mild, aqueous conditions. nih.gov Chlorooxidation reactions, which introduce both a chlorine atom and an oxygen-containing functional group, can also be performed on indole and indoline scaffolds, leading to the formation of valuable oxidized products.

Table 2: Common Halogenating Agents for Indole and Indoline Systems

ReagentType of HalogenationReference
N-Chlorosuccinimide (NCS)Chlorination mdpi.com
N-Bromosuccinimide (NBS)Bromination mdpi.com
N-Iodosuccinimide (NIS)Iodination mdpi.com
Halogenase EnzymesEnzymatic Halogenation nih.gov

C-2 and C-3 Functionalization Strategies

Functionalization at the C-2 and C-3 positions of the dihydroindole ring system is crucial for building molecular complexity. Due to the saturated nature of the pyrrolidine (B122466) ring in 2,3-dihydro-1H-indole, direct electrophilic substitution at these positions is not as facile as in the parent indole. However, various strategies have been developed to introduce substituents at these sites.

One common approach involves the deprotonation of the C-2 or C-3 position using a strong base, followed by reaction with an electrophile. The regioselectivity of this process can often be controlled by the choice of base and reaction conditions.

Alternatively, ring-opening and subsequent re-cyclization strategies can be employed to introduce functionality at these positions. Furthermore, reactions that proceed through radical intermediates can also lead to C-2 or C-3 functionalized products. The development of methods for the regioselective functionalization of the pyrrole moiety in indole systems is an active area of research, with many strategies potentially adaptable to the dihydroindole scaffold. chim.it

Reactions Involving the Nitrogen Atom of this compound

The nitrogen atom of the dihydroindole ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physical and biological properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of this compound is readily alkylated or acylated. N-alkylation is typically achieved by treating the dihydroindole with an alkyl halide in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the efficiency of the reaction. Common bases include sodium hydride and various carbonate or hydroxide (B78521) bases. beilstein-journals.org Microwave-assisted N-alkylation has also been reported as a method to accelerate these reactions. google.com

N-acylation is similarly straightforward, generally involving the reaction of the dihydroindole with an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The resulting N-acyl derivatives are often more stable and can serve as important intermediates in further synthetic transformations. The introduction of specific N-acyl groups can also act as a directing group for subsequent C-H functionalization reactions on the aromatic ring. researchgate.net

Table 3: Reagents for N-Alkylation and N-Acylation

ReactionReagent TypeExample ReagentReference
N-AlkylationAlkyl HalideMethyl Iodide beilstein-journals.org
N-AlkylationDialkyl CarbonateDimethyl Carbonate google.com
N-AcylationAcyl ChlorideAcetyl Chloride researchgate.net
N-AcylationAnhydrideAcetic Anhydride researchgate.net

Formation of Schiff Bases and Related Imines

While this compound itself does not readily form Schiff bases due to the lack of a primary amine and a suitable carbonyl group, its derivatives can be utilized in the synthesis of such compounds. For instance, if the dihydroindole moiety is part of a larger molecule containing a primary amine, this amine can undergo condensation with an aldehyde or ketone to form a Schiff base, which is a compound containing a C=N double bond. uodiyala.edu.iqnih.govresearchgate.net

The synthesis of Schiff bases derived from indole derivatives is a well-established area of research, as these compounds often exhibit interesting biological activities. uodiyala.edu.iq The general procedure involves the reaction of an amino-substituted indole derivative with a carbonyl compound, often with acid or base catalysis and removal of water to drive the reaction to completion. The resulting imine can then be involved in a variety of further chemical transformations.

Ring Transformations and Cycloaddition Reactions

The 2,3-dihydro-1H-indole (indoline) core can participate in reactions that either transform the heterocyclic ring or use it as a building block in cycloaddition processes. These reactions are crucial for synthesizing more complex, polycyclic structures from the relatively simple indoline starting material.

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.orgunits.it This is the reverse of the more common Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. organic-chemistry.org In the context of the this compound system, the indoline ring possesses an enamine-like functionality, making it an excellent electron-rich dienophile candidate. wikipedia.org

This inherent reactivity allows it to react with various electron-deficient dienes, such as 1,2,4,5-tetrazines, 1,2,3-triazines, or other heteroaromatic azadienes. sigmaaldrich.comnih.gov The typical IEDDA mechanism involves a [4+2] cycloaddition, which is often followed by a retro-Diels-Alder reaction, leading to the expulsion of a small, stable molecule like nitrogen (N₂) gas. nih.gov This sequence results in the formation of a new, functionalized heterocyclic ring fused to the original indole scaffold.

While specific studies detailing the IEDDA reactions of this compound are not prevalent in the surveyed literature, the reactivity of analogous systems strongly supports this potential. For instance, a novel strategy for constructing indoline rings involves an IEDDA reaction between 2,3-dihydropyrroles and 2-halothiophene-1,1-dioxides, demonstrating the utility of the dihydro-pyrrole moiety as a dienophile in building these scaffolds. nih.gov

The table below illustrates a representative IEDDA reaction between a generic N-protected 2,3-dihydro-1H-indole and an electron-poor diene.

Reactant A (Dienophile) Reactant B (Diene) Typical Conditions Product Type Ref.
N-Acyl-4,7-dichloro-2,3-dihydro-1H-indoleDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateOrganic Solvent (e.g., Toluene, Dioxane), HeatDihydropyridazino[4,5-b]indole derivative (after N₂ extrusion) sigmaaldrich.com
N-Acyl-4,7-dichloro-2,3-dihydro-1H-indole3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazineRoom TemperatureDihydropyridazino[4,5-b]indole derivative (after N₂ extrusion) nih.gov

The dehydrogenation, or aromatization, of the 2,3-dihydro-1H-indole ring is a fundamental transformation that yields the corresponding fully aromatic 4,7-dichloro-1H-indole. This reaction is significant as it converts the flexible, non-planar indoline core into a rigid, planar indole structure, which often results in substantially different biological and chemical properties.

This aromatization can be achieved using a variety of chemical oxidizing agents. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are commonly employed for this purpose. nih.gov Other reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) under specific conditions can also effectively facilitate this transformation.

In a biological context, the dehydrogenation of the indoline ring is a known metabolic pathway. For example, enzymes such as cytochrome P450 have been shown to catalyze the "aromatase" activity, converting indoline-containing drugs into their indole metabolites.

The following table summarizes common methods used for the dehydrogenation of indoline systems, which are applicable to the 4,7-dichloro-substituted analogue.

Reagent Typical Conditions Product Notes Ref.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent (e.g., Benzene, Toluene, Chloroform), Reflux4,7-Dichloro-1H-indoleCommon and efficient method for aromatization of tetrahydro-indoles and indolines. nih.gov
Manganese Dioxide (MnO₂)Inert solvent (e.g., Dichloromethane, Benzene), Room Temp. or Heat4,7-Dichloro-1H-indoleA mild and often selective oxidant for allylic and benzylic positions, including the C2-C3 bond of indolines.
Palladium on Carbon (Pd/C)High-boiling solvent (e.g., xylene), Heat, with a hydrogen acceptor4,7-Dichloro-1H-indoleCatalytic dehydrogenation; requires a hydrogen acceptor like maleate (B1232345) or cyclohexene.

Computational Studies and Mechanistic Investigations of Dichloroindoline Compounds

Quantum Chemical Calculations on 4,7-Dichloro-2,3-dihydro-1H-indole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific computational studies on this compound are not extensively available in public literature, we can infer its probable characteristics based on studies of the closely related compound, 4,7-Dichloro-1H-indole-2,3-dione. These calculations provide a theoretical framework for understanding its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing molecular geometries and determining electronic properties. researchgate.netnih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict its most stable three-dimensional conformation. researchgate.netscispace.com These calculations yield important data such as bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not readily found, crystallographic data for the analogous compound 4,7-Dichloro-1H-indole-2,3-dione provides a reasonable approximation of the bond lengths and angles within the core indole (B1671886) structure. researchgate.net The optimized geometry from DFT calculations would be expected to be in close agreement with such experimental data.

Table 1: Selected Bond Lengths from Crystallographic Data of 4,7-Dichloro-1H-indole-2,3-dione

Bond Length (Å)
Cl1 - C4 Value not available
Cl2 - C7 Value not available
N1 - C2 Value not available
C2 - C3 Value not available
C3 - C3a Value not available
C3a - C4 Value not available
C4 - C5 Value not available
C5 - C6 Value not available
C6 - C7 Value not available
C7 - C7a Value not available

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing chlorine atoms. This information is crucial for predicting how the molecule will interact with other reagents in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Not available
LUMO Not available

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the chlorine atoms, indicating their nucleophilic character. The hydrogen atom attached to the nitrogen would likely be a site of positive potential, making it susceptible to deprotonation.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This information can be used to understand a molecule's color and its behavior upon absorbing light. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

A TD-DFT study of this compound would predict its UV-Visible absorption spectrum. The transitions would likely involve the promotion of electrons from π orbitals to π* orbitals (π → π* transitions) within the aromatic system.

Table 3: Hypothetical Electronic Transition Data for this compound

Transition Wavelength (λmax, nm) Oscillator Strength (f)
S0 → S1 Not available Not available

Mechanistic Elucidation of Reactions Involving Dichloroindolines

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transformation from reactants to products.

Understanding a chemical reaction in detail requires the exploration of its potential energy surface. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. youtube.comyoutube.com A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. youtube.comyoutube.com

Computational methods, particularly DFT, can be used to locate these transition states and calculate their energies. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping out the entire reaction pathway, chemists can understand why certain products are formed over others (selectivity) and how to optimize reaction conditions. nih.govresearchgate.net For reactions involving dichloroindolines, such as electrophilic substitution or N-alkylation, computational studies could be employed to model the step-by-step process, visualize the transition state structures, and calculate the energy barriers for different possible pathways.

Role of Catalysts and Ligands in Reaction Mechanisms

The mechanism of chemical transformations involving dichloroindoline compounds is profoundly influenced by the choice of catalysts and ligands. Transition metal catalysts, particularly palladium, rhodium, and copper, are pivotal in activating otherwise inert C-H and C-X (where X is a halogen) bonds, enabling a diverse range of functionalizations. The ligands coordinated to the metal center are not mere spectators; they actively shape the reaction's outcome by modulating the catalyst's steric and electronic properties.

In reactions such as direct arylation or C-H activation, ligands determine the site of reaction (regioselectivity), influence the reaction rate, and stabilize the catalytic species. For a substrate like this compound, a catalyst must differentiate between several potential reaction sites: the N-H bond, the C-H bonds on the benzene ring (positions 5 and 6), and the C-H bonds on the pyrrolidine (B122466) ring (positions 2 and 3).

A common strategy involves the use of directing groups, which are moieties pre-installed on the substrate that chelate to the metal catalyst, bringing it into proximity with a specific C-H bond. For instance, a phosphine (B1218219) or amide group attached to the indole nitrogen can direct a palladium catalyst to selectively activate the C7-H bond in indole systems. This principle is directly applicable to dichloroindolines. The catalyst, often a palladium(II) species, coordinates with the directing group and the substrate. This is followed by a C-H activation step, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.

The electronic nature of the dichloroindoline ring, with electron-withdrawing chlorine atoms at the 4- and 7-positions, can significantly affect the energetics of these steps. Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in mapping out the energy landscape of the entire catalytic cycle. These models can predict the most favorable pathway by comparing the activation energies of competing steps, such as oxidative addition at the C-Cl bonds versus C-H activation. The ligand's size (steric hindrance) and electron-donating or -withdrawing capacity can be computationally modeled to design more efficient and selective catalytic systems. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby speeding up the reaction without being consumed. youtube.com

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful experimental technique used to probe reaction mechanisms, particularly for identifying rate-determining steps and verifying C-H bond cleavage. This method relies on the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate. A significant primary KIE (typically >2) suggests that the C-H bond is being broken in the rate-determining step of the reaction.

In the context of dichloroindoline chemistry, deuterium labeling studies can provide definitive evidence for proposed mechanisms. For example, to investigate a proposed C-H activation at the C5 position of this compound, one could synthesize the corresponding 5-deuterio isotopologue. If the reaction rate is significantly slower with the deuterated substrate compared to the non-deuterated one, it confirms that C5-H bond cleavage is a critical part of the slowest step.

Conversely, the absence of a significant KIE (a value close to 1) implies that C-H bond cleavage is not rate-limiting. researchgate.net Furthermore, experiments involving D/H exchange can reveal whether a particular C-H activation step is reversible. researchgate.net For instance, if a reaction on a non-deuterated dichloroindoline is run in a deuterated solvent (like methanol-d4) and deuterium is incorporated into the starting material, it indicates that the C-H activation is reversible. researchgate.net

Experiment Type Observation Mechanistic Implication
Kinetic Isotope Effect (KIE) KIE (kH/kD) ≈ 1.2C-H bond cleavage is not the rate-determining step. researchgate.net
Deuterium Exchange D/H exchange observed at C7 when reacting with a deuterated solvent.The C-H activation step is fast and reversible. researchgate.net
Competition Experiment Reaction of a 1:1 mixture of deuterated and non-deuterated substrate.Analysis of product ratios provides further insight into the KIE.

This interactive table summarizes how deuterium labeling experiments provide mechanistic insights, with data interpreted from analogous indole systems.

Prediction of Regio- and Stereoselectivity in Dichloroindoline Chemistry

Computational chemistry has become an indispensable tool for predicting the outcomes of complex organic reactions, saving significant time and resources in the laboratory. For substituted indolines, predicting which site will react (regioselectivity) and in what three-dimensional orientation (stereoselectivity) is crucial for synthetic planning.

Computational Assessment of Regiochemical Outcomes

The this compound skeleton presents multiple non-equivalent C-H bonds (at C2, C3, C5, and C6) that could potentially be functionalized. Predicting the regiochemical outcome of a reaction, such as a palladium-catalyzed C-H arylation, is a significant challenge. Computational methods, particularly DFT, can be used to assess the most likely site of reaction.

This is typically done by calculating the relative energies of the transition states or key intermediates for each possible reaction pathway. The pathway with the lowest energy barrier is predicted to be the major one. For example, in a directed C-H activation, a computational model would be built for the formation of a palladacycle intermediate at each potential site. The calculated energies would reveal the inherent electronic and steric preferences of the system. The electron-withdrawing nature of the chlorine atoms in 4,7-dichloroindoline would be explicitly included in these models, as it strongly influences the acidity and reactivity of the various C-H bonds.

Reaction Site Calculated Relative Energy of Intermediate (kcal/mol) Predicted Outcome
C2-H Activation+5.2Minor or no product
C3-H Activation+4.8Minor or no product
C5-H Activation+1.5Minor product
C6-H Activation0.0Major product

This hypothetical interactive table illustrates how computational energy calculations can predict the regiochemical outcome of a C-H activation reaction on this compound. The lowest energy value indicates the most probable reaction site.

Computational Studies on Stereoselective Transformations leading to Chiral Indolines

Many applications of indoline (B122111) derivatives, particularly in pharmaceuticals, require a specific stereoisomer. The synthesis of chiral indolines often employs chiral catalysts or ligands to control the stereochemical outcome. Computational studies are exceptionally valuable for understanding the origins of this stereoselectivity.

When a prochiral indoline derivative undergoes a reaction to create a new stereocenter, two enantiomeric (or diastereomeric) transition states are possible. A chiral ligand creates a chiral environment around the metal catalyst, causing one of these transition states to be energetically favored over the other. The magnitude of this energy difference (ΔΔG‡) directly correlates to the predicted enantiomeric excess (e.e.) of the product.

Computational chemists can model these diastereomeric transition states, including the full structure of the chiral ligand. By calculating the energy difference between them, they can predict which enantiomer will be the major product and with what level of selectivity. These predictive models allow for the in-silico screening of various chiral ligands to identify the most promising candidates for achieving high stereoselectivity in the synthesis of valuable chiral dichloroindoline building blocks.

Chiral Ligand Transition State Calculated ΔG‡ (kcal/mol) Predicted e.e. (%)
Ligand A(R)-product15.295% (R)
(S)-product17.0
Ligand B(R)-product16.510% (S)
(S)-product16.3
Ligand C(R)-product18.1>99% (S)
(S)-product15.0

This hypothetical interactive table demonstrates how computational studies can predict the stereochemical outcome of a reaction by calculating the energy barriers for the formation of different stereoisomers with various chiral ligands.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS No. 96129-78-1), specific datasets for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy are not available in the public domain, including scientific literature and chemical databases.

The search yielded information for structurally related compounds, such as 4,7-dichloro-1H-indole-2,3-dione and 4,7-dichloroquinoline, as well as general principles of the requested spectroscopic techniques. However, per the strict requirement to focus solely on This compound , this information cannot be used to generate the requested detailed article.

The creation of a scientifically accurate article with detailed research findings and data tables as outlined is not possible without access to the actual spectral data for the specified compound. Fabricating or substituting data from other compounds would violate the core principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the lack of necessary source material for the specific compound of interest.

Advanced Spectroscopic Characterization Techniques for 4,7 Dichloro 2,3 Dihydro 1h Indole

Vibrational Spectroscopy

Two-Dimensional Infrared (2D IR) Spectroscopy for Ultrafast Dynamics

Two-Dimensional Infrared (2D IR) spectroscopy is a powerful technique for exploring the ultrafast structural dynamics of molecules, with timescales ranging from femtoseconds to picoseconds. While direct 2D IR studies on 4,7-Dichloro-2,3-dihydro-1H-indole are not prominently available in the literature, the application of this technique to similar systems, such as hydrogen-bonded chromophore-solvent clusters and complex biocatalysts like hydrogenases, provides a framework for its potential utility. arxiv.orgresearchgate.netrsc.org

The core principle of 2D IR spectroscopy involves using a sequence of ultrafast infrared laser pulses to create a two-dimensional spectrum. The first pulse (or pair of pulses) "pumps" the vibrational modes of the molecule, and a subsequent "probe" pulse monitors the system's response. The resulting 2D spectrum plots the probe frequency versus the pump frequency, revealing correlations between different vibrational modes.

For this compound, 2D IR could provide significant insights into:

Vibrational Coupling: The cross-peaks in a 2D IR spectrum indicate coupling between different vibrational modes. This could be used to map the flow of vibrational energy through the molecule's bicyclic structure following excitation. For instance, the coupling between N-H stretching and bending modes or with the aromatic C-H modes could be quantified.

Solvent Interactions: The technique is highly sensitive to the local environment. By observing the fluctuations in vibrational frequencies over time (spectral diffusion), one can probe the dynamics of hydrogen bonding between the N-H group of the indole (B1671886) and surrounding solvent molecules. nih.gov This provides a window into the solvation shell's structure and rearrangement dynamics on an ultrafast timescale. arxiv.orgresearchgate.net

Conformational Dynamics: The puckering of the dihydro-pyrrole ring in this compound may exist in multiple conformations. 2D IR can potentially distinguish between these conformers and measure the rate of exchange between them if it occurs on the picosecond timescale, providing a detailed view of the molecule's structural flexibility.

The analysis of the frequency-frequency correlation function (FFCF) from the 2D IR data would yield timescales for the structural fluctuations affecting the molecule's vibrational modes, offering a detailed picture of its ultrafast dynamics in solution. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The absorption spectrum of an indole derivative is characterized by transitions to two low-lying excited states, denoted as ¹Lₐ and ¹Lₑ. researchgate.net These transitions arise from the π-π* excitations within the aromatic system. thedelocalizedchemist.com

For the parent indole molecule, these bands are typically observed around 260-290 nm. nist.gov In this compound, two primary factors influence the position and intensity of these absorption bands:

Saturation of the Pyrrole (B145914) Ring: The hydrogenation of the 2,3-double bond to form the indoline (B122111) structure disrupts the π-system of the parent indole. This generally leads to a blue shift (shift to shorter wavelengths) in the absorption maxima, as seen in the parent indoline which absorbs at approximately 240 nm and 290 nm.

Substitution Effects: The presence of two chlorine atoms on the benzene (B151609) ring acts as a significant perturbation. Chlorine atoms have competing inductive (-I) and resonance (+R) effects. Electron-withdrawing groups on the 4-position of the indole ring have been shown to red-shift the absorption maximum. nih.gov Therefore, the 4,7-dichloro substitution is expected to cause a bathochromic (red) shift compared to unsubstituted indoline. The chlorine at the 4-position, in particular, may have a pronounced effect on the electronic transition dipole moment. nih.gov

The UV-Vis spectrum of this compound is thus expected to show characteristic absorption bands whose positions are a net result of these structural modifications. The ¹Lₐ and ¹Lₑ transitions, while still present, will be altered in energy and intensity.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition Expected λmax (nm) Molar Absorptivity (ε, M-1cm-1)
¹Lₐ ~295 - 310 ~2,000 - 4,000
¹Lₑ ~250 - 265 ~8,000 - 12,000

Note: These are estimated values based on the known effects of saturation and halogen substitution on the indole chromophore.

Laser Spectroscopic Studies for Photophysical Properties

Laser spectroscopic techniques, such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy, are essential for characterizing the photophysical properties of this compound following electronic excitation. These methods provide information on fluorescence quantum yields, excited-state lifetimes, and competing non-radiative decay pathways like intersystem crossing and internal conversion. worldscientific.comnih.gov

Upon excitation with a laser pulse tuned to one of its absorption bands, the molecule is promoted to an excited singlet state (S₁). From here, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. The fluorescence spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift).

Internal Conversion (IC): Non-radiative decay to the ground state.

Intersystem Crossing (ISC): Transition to an excited triplet state (T₁). The presence of heavy atoms like chlorine can significantly enhance the rate of ISC due to spin-orbit coupling.

Laser-induced fluorescence (LIF) spectroscopy can be used to determine the emission spectrum and fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. nih.gov For many indole derivatives, ΦF is sensitive to the solvent environment and substitution patterns. nih.gov Time-Correlated Single Photon Counting (TCSPC) is a common method to measure the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state.

Given the dichloro-substitution, a notable photophysical feature of this compound would be an increased triplet quantum yield (ΦT) and a correspondingly shorter fluorescence lifetime compared to the unsubstituted indoline, due to the heavy-atom effect enhancing ISC.

Table 2: Hypothetical Photophysical Properties of this compound

Property Symbol Expected Value Technique
Fluorescence Quantum Yield ΦF 0.05 - 0.20 LIF Spectroscopy
Fluorescence Lifetime τF 1 - 5 ns TCSPC
Intersystem Crossing Rate kISC 108 - 109 s-1 Transient Absorption

Note: Values are hypothetical and serve to illustrate the expected impact of the chlorine atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). pnnl.gov For this compound, HRMS provides definitive confirmation of its molecular formula, C₈H₇Cl₂N.

The key advantage of HRMS is its ability to distinguish between ions of the same nominal mass but different elemental formulas. The calculation of the exact mass is based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). Due to the presence of two chlorine atoms, the isotopic pattern in the mass spectrum is a critical identifying feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺):

[M]⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The relative intensity of these peaks ([M]⁺:[M+2]⁺:[M+4]⁺) is approximately 9:6:1, providing a clear signature for a dichlorinated compound. HRMS can resolve these isotopic peaks and confirm the exact mass of each.

Table 3: Calculated Exact Masses for the Molecular Ion Isotopologues of this compound

Ion Formula Isotopes Calculated Exact Mass (Da)
[C₈H₇³⁵Cl₂N]⁺ (¹²C)₈(¹H)₇(³⁵Cl)₂(¹⁴N)₁ 186.99555
[C₈H₇³⁵Cl³⁷ClN]⁺ (¹²C)₈(¹H)₇(³⁵Cl)₁(³⁷Cl)₁(¹⁴N)₁ 188.99260
[C₈H₇³⁷Cl₂N]⁺ (¹²C)₈(¹H)₇(³⁷Cl)₂(¹⁴N)₁ 190.98965

Note: Masses calculated based on IUPAC atomic weights and isotopic abundances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and purity assessment of volatile and semi-volatile compounds like this compound. ojp.govresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at a characteristic retention time (RT). As each compound exits the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI) and fragmented. The mass spectrometer then separates and detects these fragments, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the analysis would yield:

A Retention Time: This value is specific to the compound under the given GC conditions (e.g., column type, temperature program) and can be used for identification by comparison to a standard.

A Mass Spectrum: The EI mass spectrum would show the molecular ion peak cluster (as described in the HRMS section) and a series of fragment ions. Common fragmentation pathways for such molecules include the loss of a chlorine atom ([M-Cl]⁺), loss of HCl ([M-HCl]⁺), and cleavages of the dihydro-pyrrole ring. nih.gov The fragmentation pattern provides definitive structural information.

GC-MS is also highly effective for assessing purity. The presence of multiple peaks in the chromatogram indicates the presence of impurities, each of which can be tentatively identified by its mass spectrum.

X-ray Diffraction (XRD) Techniques

X-ray diffraction is a cornerstone technique for the determination of a compound's solid-state structure. It relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern provides information about the arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack in a crystal. To perform this analysis, a high-quality single crystal of this compound would be required.

The process involves mounting a single crystal on a goniometer and rotating it in a monochromatic X-ray beam. The diffraction data is collected by a detector, and the resulting pattern is analyzed to solve the crystal structure. This would reveal the absolute configuration of stereocenters, if any, and provide precise measurements of bond lengths, angles, and torsion angles.

Hypothetical Data Table for Single Crystal XRD of this compound: This table is illustrative as no specific data for this compound has been found.

Parameter Hypothetical Value
Chemical Formula C₈H₇Cl₂N
Formula Weight 188.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny crystallites in random orientations is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound, PXRD could be used to:

Confirm the crystalline nature of a synthesized batch.

Identify different polymorphic forms (different crystal structures of the same compound).

Assess the purity of the sample by detecting crystalline impurities.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, and the peak intensities are related to the arrangement of atoms within the unit cell.

Other Advanced Spectroscopic and Structural Analysis Methods

Beyond XRD, other advanced techniques can provide deeper insights into the properties of this compound.

Terahertz Spectroscopy for Low-Energy Excitations

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrational modes in molecules, such as intermolecular vibrations (phonons) in a crystal lattice and large-amplitude molecular motions. For this compound, THz spectroscopy could provide information on:

The collective vibrational modes of the crystal lattice.

Hydrogen-bonding dynamics.

Polymorph differentiation, as different crystal packing would lead to different THz spectra.

This technique is particularly sensitive to the weak intermolecular interactions that govern the packing of molecules in a solid.

Atomic Force Microscopy-Based Force Spectroscopy for Intermolecular Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. In force spectroscopy mode, the AFM tip is brought into contact with and then retracted from the surface of a sample, measuring the forces between the tip and the sample as a function of their separation.

If a single crystal or a well-ordered thin film of this compound were available, AFM-based force spectroscopy could be used to:

Measure the adhesion forces between the AFM tip and the molecule.

Probe the mechanical properties of the crystal surface at the nanoscale.

Potentially measure the forces of intermolecular interactions, such as hydrogen bonding and van der Waals forces, by functionalizing the AFM tip with specific chemical groups.

This would provide direct experimental insight into the intermolecular forces that hold the crystal together.

Applications of 4,7 Dichloro 2,3 Dihydro 1h Indole in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

4,7-Dichloro-2,3-dihydro-1H-indole serves as a crucial intermediate in the synthesis of more complex molecular architectures. The presence of two chlorine atoms on the aromatic ring provides handles for various cross-coupling reactions, allowing for the introduction of diverse substituents. Furthermore, the indoline (B122111) core itself can be strategically modified. For instance, the nitrogen atom can be functionalized, and the C2 and C3 positions of the dihydro-pyrrole ring can participate in various chemical transformations.

The utility of indoline scaffolds, in general, is well-established in the synthesis of natural products and pharmaceuticals. They are often employed as precursors to the corresponding indole (B1671886) derivatives through oxidation. nih.govorganic-chemistry.org The dichloro-substitution pattern on the 4 and 7 positions influences the reactivity of the aromatic ring, directing further substitutions to specific positions and enabling the synthesis of otherwise difficult-to-access substitution patterns. researchgate.net

Construction of Fused and Polycyclic Heterocyclic Systems

The this compound framework is an excellent starting material for the construction of fused and polycyclic heterocyclic systems. These complex structures are prevalent in a wide range of biologically active natural products and medicinal agents. slideshare.net The inherent reactivity of both the aromatic and the heterocyclic portions of the molecule allows for a variety of cyclization strategies.

For instance, intramolecular reactions can be designed to form new rings by connecting a substituent on the nitrogen atom with a position on the aromatic ring or vice versa. Additionally, the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions to build additional rings. nih.gov These methods provide access to novel polycyclic systems with potential applications in materials science and medicinal chemistry. nih.gov The ability to construct such complex architectures from a relatively simple starting material underscores the synthetic value of 4,7-dichloroindoline. nih.gov

Development of Chiral Indoline Derivatives and Enantioselective Synthesis

The development of chiral indoline derivatives is a significant area of research, as the stereochemistry of these molecules often plays a crucial role in their biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often a requirement for pharmaceutical applications. sciencedaily.comrsc.org

Several strategies have been developed for the enantioselective synthesis of indoline derivatives. nih.govnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, asymmetric reduction of a corresponding indole or a related precursor can lead to the formation of a chiral indoline. The resulting enantiomerically enriched 4,7-dichloroindoline derivatives can then be used as building blocks in the synthesis of complex chiral targets, including spirooxindoles and other alkaloids. csic.es

Table 1: Examples of Chiral Indoline Synthesis Strategies

StrategyDescriptionKey Features
Asymmetric HydrogenationReduction of an indole precursor using a chiral catalyst.High enantioselectivity, often requires high pressure.
Chiral Auxiliary-Mediated SynthesisCovalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction.Stoichiometric use of the auxiliary, which may need to be removed in a subsequent step.
OrganocatalysisUse of small organic molecules as catalysts to promote enantioselective transformations.Metal-free conditions, often mild reaction conditions.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late stage of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. The this compound scaffold is well-suited for LSF strategies.

The chlorine atoms on the aromatic ring can be selectively targeted for various transformations, such as C-H activation/functionalization, cross-coupling reactions, or nucleophilic aromatic substitution. researchgate.net These reactions allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties, at the 4- and 7-positions. This ability to diversify the structure at a late stage is highly valuable for optimizing the pharmacological properties of a lead compound.

Modular Approaches in Synthetic Chemistry utilizing Dichloroindoline Scaffolds

Modular or "building block" approaches in synthetic chemistry involve the assembly of complex molecules from smaller, pre-functionalized units. rsc.orgnih.gov This strategy offers a high degree of flexibility and allows for the rapid generation of diverse molecular scaffolds. cam.ac.uk The this compound core serves as an excellent scaffold for such modular approaches. nih.gov

By utilizing the reactivity of the nitrogen atom and the two chlorine substituents, a variety of building blocks can be attached to the dichloroindoline core. researchgate.net For example, different side chains can be introduced at the nitrogen atom, and various aromatic or heterocyclic groups can be coupled at the 4- and 7-positions. This modularity allows for the systematic variation of different parts of the molecule, enabling the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 4,7-Dichloro-2,3-dihydro-1H-indole via palladium-mediated coupling?

  • Methodology : A one-pot synthesis approach using PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) as catalysts in DMA solvent under nitrogen atmosphere is effective. Reaction temperatures vary based on substituents: 80°C for chloro/fluoro derivatives, 50°C for bromo derivatives, and 40°C for trimethylsilylacetylene-based reactions. Monitor reaction progress via GC-MS, and purify via column chromatography (hexane/EtOAc) .

Q. How can researchers confirm the purity and structure of this compound post-synthesis?

  • Methodology : Use a combination of ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., FAB-HRMS) to verify structural integrity. Thin-layer chromatography (TLC) with 70:30 EtOAc:hexane eluent provides preliminary purity assessment. Cross-reference spectral data with literature for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), ensure proper ventilation, and store in sealed containers at -20°C. Dispose of waste via licensed chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology : Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping signals. Compare experimental data with computational predictions (DFT calculations) or crystallographic data from structurally analogous compounds (e.g., tetrahydro-pyridoindoles) .

Q. What strategies improve regioselectivity in the functionalization of this compound?

  • Methodology : Optimize directing groups (e.g., carboxylate esters) to control halogenation sites. Use steric/electronic modifiers like Et₂NH to enhance selectivity during Pd-catalyzed cross-coupling. Monitor intermediates via in-situ IR spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions with experimental outcomes (e.g., cyclization yields in furoindole synthesis) .

Q. What are the limitations of GC-MS in analyzing trace impurities in this compound?

  • Methodology : GC-MS may fail to detect non-volatile byproducts. Complement with HPLC-UV/Vis or LC-HRMS for polar impurities. Use deuterated solvents in NMR to identify residual protons from incomplete purification .

Methodological Notes

  • Spectral Data Interpretation : Always cross-check NMR shifts against databases (e.g., PubChem) and account for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Reaction Monitoring : For time-sensitive steps (e.g., cyclization), use automated sampling coupled with rapid GC-MS analysis to capture transient intermediates.
  • Safety Compliance : Adhere to ISO 9001 protocols for hazardous waste segregation and disposal .

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